Umbelliferone
Overview
Description
Mechanism of Action
Target of Action
Umbelliferone, also known as 7-hydroxycoumarin, is a naturally occurring coumarin compound found in various higher plants . It has been reported to have multiple targets, including oxidative stress, inflammation, apoptosis, insulin resistance, myocardial hypertrophy, and tissue fibrosis . It also interacts with enzymes such as glucose-6-phosphatase and fructose-1,6-bisphosphatase, and promotes the release of insulin .
Mode of Action
This compound’s mode of action is complex and multifaceted. It inhibits oxidative stress, inflammation, and apoptosis, and improves insulin resistance, myocardial hypertrophy, and tissue fibrosis . It also regulates blood glucose and lipid metabolism . For example, it has been reported to down-regulate fibronectin secretion and inhibit smad2/3 phosphorylation in TGF-β1 induced HK2 human renal cortex proximal tubular epithelial cells .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the mitogen-activated protein kinase (MAPK) and NF-κB signaling pathways, which are involved in inflammation and apoptosis . It also influences the activities of glucose-6-phosphatase and fructose-1,6-bisphosphatase, enzymes involved in glucose metabolism .
Pharmacokinetics
It is known that the use of nanoparticles containing this compound may improve anti-inflammatory or anticancer therapy .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to have therapeutic effects in diabetes, cardiovascular diseases, hepatic and renal injury, and has neuroprotective, anti-microbial, and anti-cancer activity . For instance, it has been reported to improve testicular tissue damage in streptozotocin-induced type 2 diabetic rats by regulating blood glucose and lipids, decreasing the expression of TNF-α, and upregulating the expression of testicular gonadotropin receptors, steroidogenesis markers, and PPARγ .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is an area of ongoing research. It is known that its widespread existence in various higher plants suggests a degree of environmental adaptability .
Biochemical Analysis
Biochemical Properties
Umbelliferone has diverse effects such as anti-diabetes, anti-cancer, anti-infection, anti-rheumatoid arthritis, neuroprotection, and improvement of liver, kidney, and myocardial tissue damage . The action mechanisms of this compound include inhibition of oxidative stress, inflammation, and apoptosis, improvement of insulin resistance, myocardial hypertrophy, and tissue fibrosis, in addition to regulation of blood glucose and lipid metabolism .
Cellular Effects
This compound has been shown to have cytotoxic potential in cells by inducing apoptosis . This is supported by significant levels of reactive oxygen species (ROS) and mitochondrial membrane potential (MMP) level .
Molecular Mechanism
The molecular mechanisms of this compound include the inhibition of oxidative stress and inflammation, which are critical in its action . It also inhibits apoptosis and improves insulin resistance, myocardial hypertrophy, and tissue fibrosis .
Temporal Effects in Laboratory Settings
Its pharmacological studies disclose that this compound is expected to treat many diseases .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the available literature, it has been demonstrated to have potential therapeutic effects in diabetes, cardiovascular diseases, hepatic and renal injury, having neuroprotective, anti-microbial, and anti-cancer activity in addition to beneficial effect in the management of rheumatoid arthritis .
Metabolic Pathways
It has been shown to regulate blood glucose and lipid metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
Umbelliferone can be synthesized through various methods. One common synthetic route involves the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound . The reaction conditions typically include heating the mixture to around 100°C for several hours .
Industrial Production Methods
In industrial settings, this compound is often extracted from plant sources, such as chamomile, using techniques like maceration with aqueous ethanol solution . This method has been shown to yield high amounts of this compound and herniarin, another coumarin derivative .
Chemical Reactions Analysis
Types of Reactions
Umbelliferone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form esculetin, another coumarin derivative.
Reduction: Reduction of this compound can lead to the formation of dihydrothis compound.
Substitution: This compound can undergo substitution reactions, such as glycosylation and methylation, to form derivatives like skimmin and herniarin.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are used for reduction reactions.
Substitution: Enzymatic catalysts, such as glycosyltransferases and methyltransferases, are often employed for substitution reactions.
Major Products Formed
Esculetin: Formed through oxidation.
Dihydrothis compound: Formed through reduction.
Skimmin and Herniarin: Formed through glycosylation and methylation, respectively.
Scientific Research Applications
Umbelliferone has a wide range of scientific research applications:
Comparison with Similar Compounds
Umbelliferone is compared with other coumarin derivatives, such as:
Esculetin: Similar to this compound but has additional hydroxyl groups, enhancing its antioxidant properties.
Herniarin: A methylated derivative of this compound with higher antibacterial and anticancer activities.
Skimmin: A glycosylated derivative with improved water solubility and neuroprotective effects.
This compound stands out due to its broad spectrum of biological activities and its potential for therapeutic applications .
Properties
IUPAC Name |
7-hydroxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHBXUUXSCNDEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
Record name | umbelliferone | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Umbelliferone | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5052626 | |
Record name | Umbelliferone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White or pale yellow powder; [Alfa Aesar MSDS], Solid | |
Record name | Umbelliferone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18494 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Umbelliferone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029865 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
93-35-6 | |
Record name | Umbelliferone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxycoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Umbelliferone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19790 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Umbelliferone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5052626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-hydroxycoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.038 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | UMBELLIFERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60Z60NTL4G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Umbelliferone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029865 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
230 - 232 °C | |
Record name | Umbelliferone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029865 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does umbelliferone exert its anti-tumor effects?
A1: this compound has been shown to inhibit tumor glycolysis by binding to key enzymes in the glycolytic pathway, such as glucose-6-phosphate isomerase (GPI), glycerol-3-phosphate dehydrogenase (GPD2), and phosphoglycerate kinase 2 (PGK2) []. This binding disrupts the energy supply to tumor tissue, ultimately reducing tumor growth.
Q2: What is the role of this compound in combating rheumatoid arthritis?
A2: Studies suggest that this compound targets tyrosine kinases in fibroblast-like synoviocytes (FLS), the key effector cells in rheumatoid arthritis []. This interaction inhibits FLS proliferation, migration, invasion, and importantly, the NF-κB signaling pathway, a crucial player in inflammation.
Q3: How does this compound contribute to neuroprotection in Parkinson's disease?
A3: Research indicates that this compound exhibits neuroprotective effects in a mouse model of Parkinson's disease by attenuating 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced neurotoxicity []. It achieves this by reducing nitrosative stress, maintaining glutathione levels, and preventing caspase-3 activation, a marker of apoptosis.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C9H6O3, and its molecular weight is 162.14 g/mol.
Q5: What are the key spectroscopic features of this compound?
A5: this compound exhibits strong fluorescence, with an excitation wavelength maximum around 320 nm and an emission wavelength maximum around 460 nm [, , , ]. This property makes it useful for various analytical applications.
Q6: How stable is this compound in different formulations?
A6: this compound's stability can be enhanced by encapsulating it within nanocarriers like solid lipid nanoparticles (SLNs) []. This approach not only improves stability but also enhances its antioxidant activity.
Q7: Can this compound act as a substrate for enzymes?
A7: Yes, this compound is a substrate for polyphenol oxidase. This enzyme hydroxylates this compound to esculetin, its ortho-diphenol, and further oxidizes it to ortho-quinone [].
Q8: How is molecular docking used to study this compound's interactions?
A8: Molecular docking studies have been employed to predict the binding affinity and interactions of this compound with various target proteins, such as glycolytic enzymes in cancer [] and tyrosine kinases in rheumatoid arthritis []. These studies provide valuable insights into its potential mechanisms of action.
Q9: How do structural modifications to the this compound scaffold affect its xanthine oxidase inhibitory activity?
A9: The presence of a 7-hydroxy group is crucial for the inhibitory activity of this compound against xanthine oxidase. A 6-hydroxy group, as in esculetin, enhances this activity, while a 6-methoxy substitution, as in scopoletin, reduces it []. Bulky substituents at the 8-position also diminish the inhibitory effect.
Q10: What are some strategies to improve the stability and delivery of this compound?
A10: Encapsulating this compound in nanocarriers like SLNs has been shown to improve its stability and antioxidant activity []. Further research into targeted drug delivery systems could enhance its bioavailability and therapeutic efficacy.
Q11: How is this compound metabolized in the human body?
A11: this compound is primarily metabolized by cytochrome P450 (CYP) enzymes, specifically CYP2A6, into 7-hydroxycoumarin glucuronide [, , ].
Q12: What in vivo models have been used to study the effects of this compound?
A12: Murine models of allergic airway inflammation [], Parkinson's disease [], and isoproterenol-induced myocardial infarction [, ] have been employed to investigate the therapeutic potential of this compound.
Q13: What is known about the potential toxicity of this compound?
A13: While this compound generally exhibits a favorable safety profile, further research is needed to assess its potential long-term effects.
Q14: What drug delivery systems have been explored for this compound?
A14: Solid lipid nanoparticles (SLNs) have shown promise in enhancing the stability and delivery of this compound [].
Q15: Can this compound be used for diagnostic purposes?
A15: this compound's fluorescent properties have been explored for potential diagnostic applications, particularly in imaging studies [].
Q16: What analytical methods are commonly used to quantify this compound?
A16: High-performance liquid chromatography (HPLC) with fluorescence detection is frequently employed for the sensitive and specific quantification of this compound [, , , ]. Additionally, thin-layer chromatography (TLC) coupled with densitometric analysis offers a rapid and efficient method for its determination in plant extracts [, ].
Q17: What are the key parameters considered during the validation of analytical methods for this compound?
A17: Method validation for this compound quantification typically involves assessing parameters like linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) [, ].
Q18: Can this compound affect the activity of drug-metabolizing enzymes?
A18: Yes, this compound is primarily metabolized by CYP2A6, and studies have investigated its potential to inhibit this enzyme [, ].
Q19: Are there any known substitutes for this compound in specific applications?
A19: While this compound possesses unique properties, other coumarin derivatives or structurally similar compounds might exhibit comparable biological activities and could serve as potential alternatives.
Q20: How do different scientific disciplines contribute to this compound research?
A20: this compound research benefits from a multidisciplinary approach involving organic chemistry, medicinal chemistry, pharmacology, biochemistry, and computational modeling. For instance, organic chemists play a vital role in synthesizing and modifying the this compound scaffold to explore SAR and optimize its pharmacological properties. Medicinal chemists then utilize this information to design and develop novel this compound-based drug candidates.
Q21: What is the significance of horizontal natural product transfer in the context of this compound?
A21: Studies have demonstrated that this compound can be taken up by plants from the soil, indicating its involvement in horizontal natural product transfer []. This phenomenon highlights the ecological interactions between plants and their potential to acquire and utilize exogenous compounds.
Q22: Can this compound be used to study liver function?
A22: Yes, this compound is employed as a probe to assess the activity of CYP2A6, a key drug-metabolizing enzyme in the liver [, , ]. This allows researchers to investigate interindividual variability in drug metabolism and potential drug-drug interactions.
Q23: How is this compound detected in biological samples?
A23: this compound and its metabolites can be detected and quantified in biological samples like plasma and urine using techniques such as HPLC with fluorescence detection [, ].
Q24: What is the role of this compound in plant defense mechanisms?
A24: this compound is considered a phytoalexin, a type of antimicrobial compound produced by plants in response to pathogen attacks or environmental stress []. Its presence contributes to the plant's defense system against infections and diseases.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.